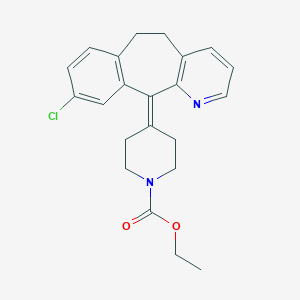
8-Dechloro-9-chloro Loratadine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Dechloro-9-chloro Loratadine is a derivative of Loratadine, an antihistamine drug commonly used to treat allergies. The compound is not directly mentioned in the provided papers, but it is related to the intermediates and synthesis processes described for Loratadine. The papers focus on the synthesis of key intermediates that are crucial in the production of Loratadine, which suggests that 8-Dechloro-9-chloro Loratadine may share similar synthetic pathways or structural characteristics with these intermediates.
Synthesis Analysis
The synthesis of intermediates related to Loratadine involves starting from 2-cyano-3-methylpyridine and proceeding through a series of reactions including the Ritter reaction, alkylation, and hydrolysis. One intermediate, 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepten[1,2-b]pyridine-11-one, was synthesized with an overall yield of about 36% . Another intermediate, Chloro-10,11-dihydro-4-aza-5H-dibenzo[a,d]cyclohepten-5-one, was synthesized through additional steps such as cyanidation and cyclization, achieving a total yield of 25.6% . These processes are indicative of the complex nature of synthesizing Loratadine and its derivatives, which may apply to the synthesis of 8-Dechloro-9-chloro Loratadine as well.
Molecular Structure Analysis
The molecular structure of the intermediates is characterized by complex fused-ring systems. For instance, the compound C14H10ClNO contains a tricyclic fused-ring system with a benzene ring, a pyridine ring, and a central non-planar seven-membered ring . This structural complexity is a hallmark of Loratadine and its derivatives, which likely extends to 8-Dechloro-9-chloro Loratadine, suggesting that it may also possess a similar intricate ring system.
Chemical Reactions Analysis
The intermediates undergo a variety of chemical reactions during their synthesis. The Ritter reaction is a key step, which involves the transformation of nitriles into amides in the presence of alcohols or water. Alkylation reactions are used to introduce alkyl groups into the molecule, while hydrolysis is employed to break chemical bonds with the addition of water. Cyclization reactions help in forming the ring structures characteristic of these compounds. These reactions are crucial for constructing the molecular framework of Loratadine and its derivatives .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 8-Dechloro-9-chloro Loratadine are not detailed in the provided papers, the intermediates synthesized for Loratadine exhibit properties that can be inferred for related compounds. The intermediates have been characterized using techniques such as 1H-NMR, MS, and melting point data, which help in confirming their chemical structures . These analytical methods are essential for determining the purity, molecular identity, and stability of the compounds, which are important factors in drug development and synthesis.
Applications De Recherche Scientifique
Pharmacological Efficacy and Mechanisms
Desloratadine and Allergic Reactions
Desloratadine, closely related to Loratadine, is highlighted for its efficacy in treating allergic rhinitis and chronic idiopathic urticaria. It showcases high affinity for H1 receptors, suggesting its potential in mitigating allergic reactions through histamine receptor antagonism. This efficacy extends to reducing the release of anti-inflammatory cytokines and mediators involved in allergic responses (Dizdar, Sekerel, & Tuncer, 2008).
Antihistamines in Asthma Management
Research indicates a potential role for second- and third-generation antihistamines, including Loratadine, in treating mild and moderate asthma. This suggests that derivatives like "8-Dechloro-9-chloro Loratadine" could potentially offer benefits in asthma management by leveraging antihistaminic properties to improve symptoms and pulmonary function (Nelson, 2003).
Clinical Applications Beyond Allergy
Over-the-Counter Adaptation
The transition of Loratadine to an over-the-counter (OTC) medication underscores its safety profile and accessibility, suggesting that derivatives might also be considered for OTC status in managing allergic conditions, provided they share a similar safety and efficacy profile (Nair, 2006).
Antiallergic Properties
Loratadine's effectiveness extends beyond simple antihistamine action, suggesting potential anti-inflammatory and antiallergic applications for its derivatives. This indicates a broader therapeutic use in treating allergy symptoms and possibly other inflammatory conditions (Roman Ij & Danzig Mr, 1993).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 4-(14-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-16(10-13-25)20-19-14-18(23)8-7-15(19)5-6-17-4-3-11-24-21(17)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRWFDJXJHWGSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=CC(=C3)Cl)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546060 |
Source


|
| Record name | Ethyl 4-(9-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Dechloro-9-chloro Loratadine | |
CAS RN |
109537-11-3 |
Source


|
| Record name | Ethyl 4-(9-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

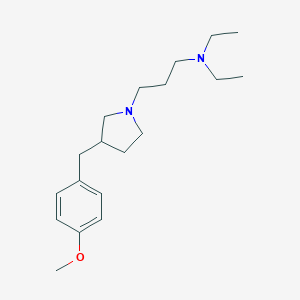
![tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)](/img/structure/B122445.png)
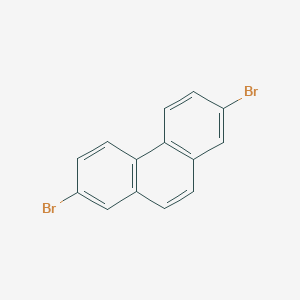


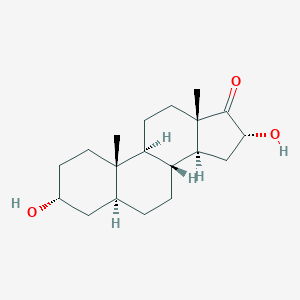
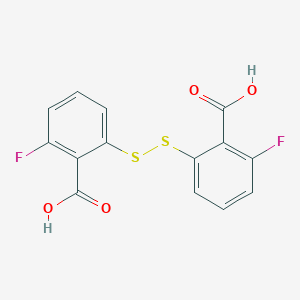

![2-[(4-Ethylphenoxy)methyl]oxirane](/img/structure/B122462.png)

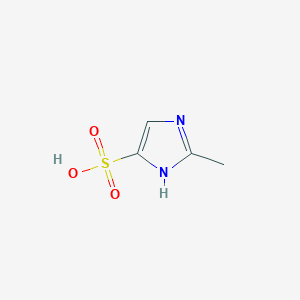
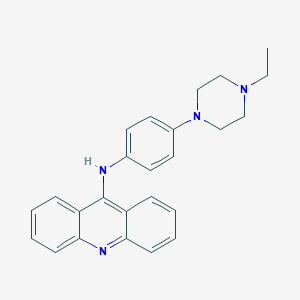
![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B122479.png)
![N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide](/img/structure/B122481.png)